4-(2-ethyl-1H-imidazol-1-yl)benzoic acid
Overview
Description
4-(2-Ethyl-1H-imidazol-1-yl)benzoic acid is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. This compound is characterized by the presence of an ethyl group at the 2-position of the imidazole ring and a benzoic acid moiety at the 4-position of the imidazole ring.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 2-ethylimidazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the compound can be produced using continuous flow chemistry, which allows for better control over reaction conditions and improved safety profiles.
Types of Reactions:
Oxidation: The benzoic acid moiety can undergo oxidation reactions to form derivatives such as this compound derivatives.
Reduction: Reduction reactions can be performed on the imidazole ring, although this is less common.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as alkyl halides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acid derivatives.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Substituted imidazole derivatives.
Scientific Research Applications
4-(2-Ethyl-1H-imidazol-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(2-ethyl-1H-imidazol-1-yl)benzoic acid exerts its effects involves its interaction with molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the benzoic acid moiety can interact with biological targets such as receptors or enzymes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
4-(2-Ethyl-1H-imidazol-1-yl)benzoic acid is compared with other similar compounds such as:
Imidazole: The parent compound without the ethyl and benzoic acid groups.
2-Ethylimidazole: Similar to the compound but without the benzoic acid moiety.
Benzoic Acid: The carboxylic acid moiety without the imidazole ring.
Uniqueness: The presence of both the ethyl group and the benzoic acid moiety makes this compound unique, providing it with distinct chemical and biological properties compared to its simpler counterparts.
Properties
IUPAC Name |
4-(2-ethylimidazol-1-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-11-13-7-8-14(11)10-5-3-9(4-6-10)12(15)16/h3-8H,2H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBUQPJTMBSJNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1C2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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